5-(2,2,2-trifluoroethyl)-1H-imidazole
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Overview
Description
5-(2,2,2-Trifluoroethyl)-1H-imidazole is a fluorinated organic compound that features an imidazole ring substituted with a trifluoroethyl group. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and ability to modify electronic properties, which are advantageous in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the introduction of the trifluoroethyl group into the imidazole ring. One common method is the direct C-H functionalization using trifluoroethyl (mesityl)-iodonium triflate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(2,2,2-Trifluoroethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the trifluoroethyl group or the imidazole ring.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
5-(2,2,2-Trifluoroethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in developing new materials with specific electronic and physical characteristics.
Biology: The compound’s stability and lipophilicity make it suitable for studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, it is used to design drugs with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, polymers, and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2,2,2-trifluoroethyl)-1H-imidazole involves its interaction with molecular targets and pathways. The trifluoroethyl group can influence the electronic properties of the imidazole ring, affecting its binding affinity and reactivity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound used in similar applications.
Trifluoroethylated indoles: These compounds share the trifluoroethyl group and are used in medicinal chemistry.
Fluoroalkylated pyridines: These compounds also feature fluorinated alkyl groups and are used in various chemical and biological applications
Uniqueness: 5-(2,2,2-Trifluoroethyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring. This combination imparts distinct electronic and steric properties, making it valuable in applications where other fluorinated compounds may not be suitable. Its high functional group tolerance and stability further enhance its utility in diverse scientific and industrial fields .
Properties
Molecular Formula |
C5H5F3N2 |
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Molecular Weight |
150.10 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1H-imidazole |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)1-4-2-9-3-10-4/h2-3H,1H2,(H,9,10) |
InChI Key |
DDEDHCFGWVZEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(F)(F)F |
Origin of Product |
United States |
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